molecular formula C18H23N3O2S B2598866 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide CAS No. 184951-36-8

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2598866
CAS No.: 184951-36-8
M. Wt: 345.46
InChI Key: XCSPUFATFOILKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSPUFATFOILKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025536
Record name N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-36-8
Record name N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-methoxyphenylpiperazine, which is then reacted with ethyl bromoacetate to form an intermediate. This intermediate undergoes further reaction with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide has been studied for its effects on serotonin receptors. Specifically, it acts as an antagonist for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Research indicates that this compound can modulate neuronal firing rates in the dorsal raphe nucleus, suggesting its potential as an anxiolytic agent .

2. Antidepressant Activity
The compound has shown promise in preclinical studies as a potential antidepressant. Its ability to influence serotonin pathways may provide therapeutic benefits for individuals suffering from major depressive disorders. The modulation of neurotransmitter systems is critical for developing effective antidepressants .

3. Antipsychotic Properties
Research has also explored the use of this compound in treating psychotic disorders. Its selective action on dopamine receptors may contribute to its efficacy in managing symptoms associated with schizophrenia and other psychotic conditions .

Case Study 1: Neuropharmacological Effects
A study conducted by Varadaraju et al. (2013) investigated the neuropharmacological effects of various piperazine derivatives, including this compound. The results demonstrated significant interaction with serotonin receptors, leading to increased neuronal activity in treated subjects .

Case Study 2: Antidepressant Potential
In another study focusing on the antidepressant potential of piperazine derivatives, researchers found that this compound exhibited properties that could alleviate symptoms of depression in animal models. The compound's ability to enhance serotonin levels was highlighted as a key mechanism .

Mechanism of Action

The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The pathways involved in these effects are complex and may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Receptor Target Key References
WAY-100635 (N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide) Cyclohexanecarboxamide core; pyridinyl substituent 5-HT1A antagonist
18F-FCWAY (18F-trans-4-fluoro-WAY-100635) Fluorinated cyclohexane ring; radiolabeled 5-HT1A PET imaging
18F-Mefway Fluoromethyl-cyclohexane substitution 5-HT1A PET imaging
N-[4-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide 4-Methylpiperazine; phenyl instead of ethyl linker Unspecified
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide Trifluoromethoxy group; butyl linker Unspecified
  • The 2-methoxyphenyl substituent on piperazine is conserved across 5-HT1A-targeting ligands (e.g., WAY-100635), suggesting its role in receptor binding .

Receptor Affinity and Selectivity

  • WAY-100635: Gold standard for 5-HT1A antagonism with subnanomolar affinity (Ki ≈ 0.2–1.3 nM) and >1000-fold selectivity over other receptors .
  • 18F-FCWAY : Retains high 5-HT1A affinity but suffers from in vivo defluorination, leading to bone uptake and reduced imaging accuracy .
  • The thiophene group may modulate binding kinetics due to its electron-rich aromatic system .

Pharmacokinetic and Metabolic Profiles

  • 18F-FCWAY : Rapid defluorination in vivo (t1/2 ≈ 45 min in rats) is mitigated by miconazole, a CYP450 inhibitor, which reduces bone uptake and enhances brain signal .
  • Target Compound: Lacks fluorine, avoiding defluorination issues.
  • WAY-100635 : Poor brain uptake in PET due to high lipophilicity and efflux transporter interactions; structural fluorination (as in 18F-FCWAY) improves imaging utility .

Biological Activity

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4S2C_{18}H_{23}N_{3}O_{4}S_{2} with a molecular weight of 409.5 g/mol. The compound features a thiophene ring, a piperazine moiety, and a methoxyphenyl group, contributing to its diverse biological activities.

Property Value
Molecular FormulaC18H23N3O4S2
Molecular Weight409.5 g/mol
CAS Number897611-48-2

Research indicates that compounds with similar structural motifs often interact with various biological targets, including neurotransmitter receptors and inflammatory pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychiatric disorders . Additionally, the thiophene component may enhance the compound's ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Biological Activity

This compound exhibits several notable biological activities:

  • Antidepressant Effects : Compounds containing piperazine derivatives have been shown to possess antidepressant properties through modulation of serotonergic pathways .
  • Antipsychotic Potential : Similar structures have been investigated for antipsychotic activity, indicating that this compound may influence dopaminergic systems .
  • Anti-inflammatory Activity : The thiophene ring is associated with anti-inflammatory effects, potentially making this compound useful in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on piperazine derivatives indicated their effectiveness in modulating neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders .
  • Research on thiophene-containing compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, supporting their use in inflammatory diseases.

Q & A

Q. Key Considerations :

  • Use of trans-but-2-enyl linkers improves conformational flexibility for receptor binding .
  • Acidic conditions may require protection of the piperazine nitrogen to avoid side reactions .

How is the compound characterized using spectroscopic and analytical methods?

Basic Research Question
Standard characterization includes:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for piperazine protons (δ 2.6–3.1 ppm), methoxy group (δ 3.85 ppm), and thiophene protons (δ 7.3–7.8 ppm) .
    • ¹³C NMR : Resonances for carbonyl (δ ~162 ppm), aromatic carbons (δ 110–140 ppm), and piperazine carbons (δ 40–60 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 373.886 for related analogs) confirm molecular weight .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry (e.g., C, H, N content) .

Q. Advanced Technique :

  • X-ray Crystallography : Resolves dihedral angles between thiophene and aryl rings (e.g., 8.5–13.5°), critical for understanding conformational preferences .

What receptor interactions are associated with the compound’s structure?

Basic Research Question
The compound’s piperazine-thiophene scaffold shows affinity for serotonin receptors (5-HT₁A/5-HT₂A) and dopamine D₂/D₃ receptors , attributed to:

  • Piperazine Core : Mimics endogenous amine neurotransmitters.
  • 2-Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with receptor aromatic residues .
  • Thiophene Carboxamide : Acts as a hydrogen-bond acceptor via the carbonyl group .

Q. Supporting Data :

  • Analogous compounds exhibit Ki values < 100 nM for 5-HT₁A receptors in radioligand binding assays .

How do structural modifications impact the compound’s pharmacological profile?

Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :

  • Piperazine Substituents : Replacing 2-methoxyphenyl with 2-chlorophenyl increases D₂ affinity but reduces selectivity .
  • Linker Length : Ethyl vs. butenyl linkers alter conformational flexibility, affecting binding kinetics .
  • Thiophene Modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances metabolic stability but may reduce solubility .

Q. Methodological Approach :

  • Pharmacological Assays : Use competitive binding assays (e.g., ³H-spiperone for D₂) and functional assays (cAMP accumulation for 5-HT₁A) .
  • Computational Docking : Predict binding modes using homology models of target receptors (e.g., 5-HT₁A in complex with aripiprazole) .

How can contradictions in pharmacological data between studies be resolved?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations.
  • Solubility Issues : Poor aqueous solubility may lead to underestimation of potency .

Q. Resolution Strategies :

  • Standardized Protocols : Use uniform assay conditions (e.g., 1% DMSO as vehicle).
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify artifacts from metabolite interference .

What computational models predict the compound’s binding modes and pharmacokinetics?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stable binding poses .
  • QSAR Models : Correlate logP values (e.g., ~3.5) with BBB permeability for CNS-targeting compounds .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% for this compound) and CYP450 inhibition risks .

How should in vivo studies be designed to evaluate efficacy and toxicity?

Advanced Research Question

  • Animal Models : Use rodent models (e.g., forced swim test for antidepressant activity) with doses calibrated to plasma concentrations (e.g., 10 mg/kg, bid) .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) after 14-day repeated dosing .
  • Tissue Distribution : LC-MS/MS quantifies brain-to-plasma ratios (>0.5 indicates CNS penetration) .

What crystallographic insights inform the compound’s conformational stability?

Advanced Research Question

  • Crystal Packing : Weak C–H···O/S interactions stabilize the lattice, with intramolecular hydrogen bonds (S(6) motif) reducing torsional strain .
  • Dihedral Angles : Thiophene-benzene dihedrals (8.5–13.5°) suggest partial conjugation, favoring planar conformations for receptor binding .

How does the compound’s stability vary under different experimental conditions?

Advanced Research Question

  • Thermal Stability : Decomposition >200°C (DSC analysis), suitable for standard handling .
  • Photostability : Protect from UV light to prevent thiophene ring oxidation .
  • Solution Stability : Stable in DMSO for ≤7 days at 4°C; avoid aqueous buffers with pH >8 to prevent hydrolysis .

What enzyme inhibition assays are relevant for evaluating off-target effects?

Advanced Research Question

  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
  • Kinase Panels : Assess selectivity via Eurofins KinaseProfiler™ to rule out anti-proliferative artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.